molecular formula C4H7ClO2 B15159297 2-Butanone, 1-chloro-3-hydroxy-, (3R)- CAS No. 658076-40-5

2-Butanone, 1-chloro-3-hydroxy-, (3R)-

Cat. No.: B15159297
CAS No.: 658076-40-5
M. Wt: 122.55 g/mol
InChI Key: DKBHILOBKFFVCR-GSVOUGTGSA-N
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Description

2-Butanone, 1-chloro-3-hydroxy-, (3R)- is a chiral compound with the molecular formula C4H7ClO2. It is a derivative of butanone, featuring a chlorine atom and a hydroxyl group attached to the carbon chain. The (3R)- designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1-chloro-3-hydroxy-, (3R)- can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-3-butanone using chiral catalysts or biocatalysts such as alcohol dehydrogenases. These enzymes catalyze the reduction of the carbonyl group to a hydroxyl group with high enantioselectivity under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of robust enzymes with high catalytic efficiency. The development of novel non-aqueous media can improve the solubility of substrates, enhancing the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1-chloro-3-hydroxy-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Butanone, 1-chloro-3-hydroxy-, (3R)- can be oxidized to form 2-chloro-3-butanone.

    Reduction: Reduction of the carbonyl group results in the formation of 2-Butanone, 1-chloro-3-hydroxy-, (3R)-.

    Substitution: Substitution of the chlorine atom can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 1-chloro-3-hydroxy-, (3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 1-chloro-3-hydroxy-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to act as a chiral catalyst or intermediate in various reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 3-chloro-: Similar in structure but lacks the hydroxyl group.

    2-Butanone, 1-hydroxy-: Similar but lacks the chlorine atom.

    3-Hydroxy-2-pentanone: Similar but has an additional carbon in the chain.

Uniqueness

2-Butanone, 1-chloro-3-hydroxy-, (3R)- is unique due to its specific stereochemistry and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups and stereochemistry makes it a valuable compound in asymmetric synthesis and other applications .

Properties

CAS No.

658076-40-5

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

(3R)-1-chloro-3-hydroxybutan-2-one

InChI

InChI=1S/C4H7ClO2/c1-3(6)4(7)2-5/h3,6H,2H2,1H3/t3-/m1/s1

InChI Key

DKBHILOBKFFVCR-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)CCl)O

Canonical SMILES

CC(C(=O)CCl)O

Origin of Product

United States

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